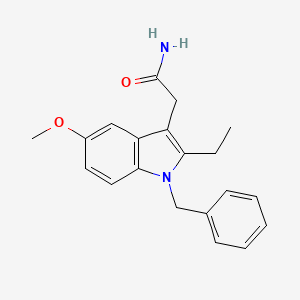
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one
概要
説明
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring fused to an imidazolone moiety.
準備方法
The synthesis of 1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of piperidine derivatives with imidazole precursors. One common method includes the cyclization of N-(piperidin-4-yl)carbamoyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
化学反応の分析
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazolone derivatives, while reduction produces reduced imidazolone compounds .
科学的研究の応用
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response . The compound binds to the NLRP3 protein, preventing its activation and subsequent release of pro-inflammatory cytokines such as interleukin-1β . This mechanism makes it a potential candidate for the treatment of inflammatory diseases .
類似化合物との比較
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:
1-(1H-imidazol-1-carbonyl)piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one: This compound shares a similar imidazolone structure but has additional functional groups that enhance its biological activity.
Brorphine (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one): A synthetic opioid with a similar core structure but different pharmacological properties.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
3-piperidin-4-yl-1H-imidazol-2-one |
InChI |
InChI=1S/C8H13N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h5-7,9H,1-4H2,(H,10,12) |
InChIキー |
ZYKUMBAVXKKVKL-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1N2C=CNC2=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8573207.png)
phosphanium bromide](/img/structure/B8573213.png)
![4-Fluorothieno[2,3-c]pyridine](/img/structure/B8573227.png)



![(5-Dimethylamino-benzo[b]thiophen-2-yl)-methanol](/img/structure/B8573255.png)


![Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride](/img/structure/B8573282.png)




